molecular formula C15H10ClFN2 B1452343 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline CAS No. 885277-53-2

4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline

Cat. No. B1452343
CAS RN: 885277-53-2
M. Wt: 272.7 g/mol
InChI Key: DOIURJRDMJCUSB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Again, the specific molecular structure analysis for “4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline” is not available. There is some information on “4-Chloro-2-fluorophenyl isocyanate” which has a molecular weight of 171.56 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline” are not available. For “4-Chloro-2-fluorophenyl isocyanate”, it has a molecular weight of 171.56 .

Scientific Research Applications

Biochemical Properties and Therapeutic Applications

Chloroquine Derivatives for Disease Management

Research into chloroquine (CQ) and its derivatives, including compounds with similar structures to 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline, highlights their biochemical properties and potential for repurposing in various infectious and non-infectious diseases. Notably, efforts to repurpose CQ derivatives for cancer therapy and other diseases are based on their biochemical mechanisms, suggesting a broader application in therapeutic interventions beyond their antimalarial use (Njaria et al., 2015).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on DFP compounds, which share structural similarities with quinazoline derivatives, demonstrates the application of these compounds in detecting various analytes. These chemosensors exhibit high selectivity and sensitivity, highlighting the utility of quinazoline derivatives in analytical chemistry (Roy, 2021).

Synthetic Methodologies

Advances in the synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, underline the importance of quinazoline derivatives in pharmaceutical manufacturing. These methodologies address challenges in synthesizing key intermediates for medicinal compounds, suggesting the significance of quinazoline frameworks in drug development (Qiu et al., 2009).

Antioxidant Activity Assessment

The evaluation of antioxidant activities using various assays, including those based on quinazoline derivatives, provides insights into their potential health benefits. These studies contribute to understanding the antioxidant capacity of compounds, which is crucial in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety data sheet for “4-Chloro-2-fluorophenylboronic acid” mentions that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-2-(2-fluorophenyl)-6-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2/c1-9-6-7-13-11(8-9)14(16)19-15(18-13)10-4-2-3-5-12(10)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIURJRDMJCUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696109
Record name 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline

CAS RN

885277-53-2
Record name 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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